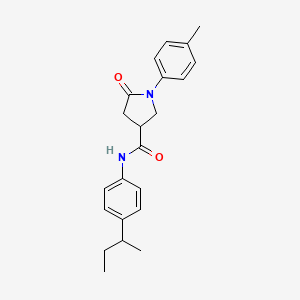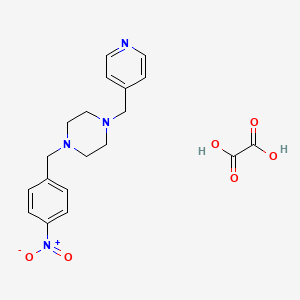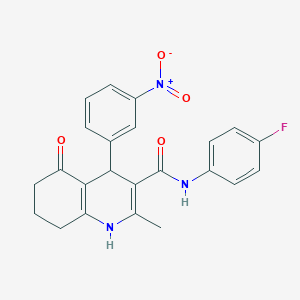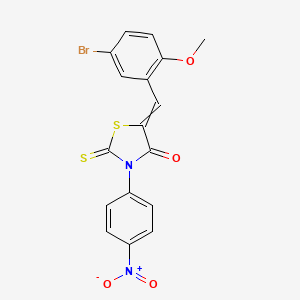
N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as SIB-1553A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SIB-1553A belongs to the class of pyrrolidinecarboxamide compounds and has been shown to exhibit promising effects in various biological systems. In
作用機序
The mechanism of action of N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it has been shown to interact with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including cell survival, calcium signaling, and neurotransmitter release. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. In the nervous system, this compound has been shown to protect against neurotoxicity and improve cognitive function. In the immune system, this compound has been shown to reduce inflammation and modulate immune responses. In the cardiovascular system, this compound has been shown to improve vascular function and reduce oxidative stress.
実験室実験の利点と制限
N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its well-established synthesis method, its ability to interact with the sigma-1 receptor, and its potential therapeutic benefits in various diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to further investigate its mechanism of action and its interactions with the sigma-1 receptor. Additionally, future research could focus on the development of new compounds based on the structure of this compound with improved therapeutic properties.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. The compound has been extensively studied in various biological systems and has been shown to exhibit promising effects. The synthesis method of this compound has been well-established, and the compound has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and its potential therapeutic benefits in various diseases.
科学的研究の応用
N-(4-sec-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various biological systems, including the nervous system, immune system, and cardiovascular system. The compound has been shown to exhibit neuroprotective effects, reduce inflammation, and improve cardiovascular function. This compound has also been investigated for its potential therapeutic benefits in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-4-16(3)17-7-9-19(10-8-17)23-22(26)18-13-21(25)24(14-18)20-11-5-15(2)6-12-20/h5-12,16,18H,4,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHAIGZSYIOUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3941998.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(1-phenylethyl)pentanamide](/img/structure/B3942005.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942009.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3942014.png)


![methyl 4-[6-amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B3942030.png)

![6-iodo-2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942068.png)
![4-(4-morpholinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3942073.png)

![N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3942096.png)

